molecular formula C7H4BrIN2 B2951992 7-Bromo-3-iodoimidazo[1,2-a]pyridine CAS No. 1246184-55-3

7-Bromo-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B2951992
CAS No.: 1246184-55-3
M. Wt: 322.931
InChI Key: WPELESVVBWWDOP-UHFFFAOYSA-N
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Description

7-Bromo-3-iodoimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of both bromine and iodine atoms attached to the imidazo[1,2-a]pyridine core. It is a yellow solid with a molecular weight of 322.93 g/mol and a chemical formula of C7H4BrIN2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-iodoimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with α-bromoketones followed by bromination and iodination steps. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant in ethyl acetate, which promotes the cyclization and subsequent bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the halogen atoms.

    Oxidation: Oxidizing agents like hydrogen peroxide or TBHP can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce N-oxides.

Scientific Research Applications

Chemistry: 7-Bromo-3-iodoimidazo[1,2-a]pyridine serves as a versatile building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It is investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties .

Industry: The compound is used in the development of new materials with unique electronic and optical properties. It is also employed in the synthesis of complex organic molecules for various industrial applications .

Comparison with Similar Compounds

Comparison: 7-Bromo-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable scaffold for drug development .

Properties

IUPAC Name

7-bromo-3-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPELESVVBWWDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2I)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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